Erlotinib D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAS Number: 183321-74-6 (unlabeled)

Aplicaciones Científicas De Investigación

1. Tumor Response and Survival in Lung Cancer

Erlotinib has been studied for its effects on tumor response and survival in patients with non-small-cell lung cancer (NSCLC). A phase II study demonstrated that erlotinib, used as a tyrosine kinase inhibitor, was associated with tumor-related symptom improvement and had a tolerable safety profile. The study found an objective response rate of 12.3%, median survival time of 8.4 months, and a 1-year survival rate of 40% (Perez-Soler et al., 2004).

2. Autophagy Induction in NSCLC

Research on NSCLC cell lines showed that erlotinib can induce both apoptosis and autophagy in sensitive cell lines with activating epidermal growth factor receptor (EGFR) mutation. This suggests that autophagy may serve as a protective mechanism against erlotinib treatment in NSCLC, and inhibiting autophagy can enhance sensitivity to erlotinib (Li et al., 2013).

3. Combination with Chemotherapy

Studies have explored erlotinib combined with chemotherapy, such as carboplatin and paclitaxel, in NSCLC. The TRIBUTE trial found that erlotinib with concurrent chemotherapy did not confer a survival advantage over chemotherapy alone in previously untreated advanced NSCLC (Herbst et al., 2005).

4. First-Line Treatment for EGFR Mutation-Positive NSCLC

The EURTAC trial investigated erlotinib as a first-line treatment for European patients with advanced EGFR-mutation positive NSCLC. The study found a median progression-free survival of 9.7 months in the erlotinib group compared to 5.2 months in the standard chemotherapy group, strengthening the rationale for using EGFR tyrosine-kinase inhibitors in these patients (Rosell et al., 2012).

5. Enhancing Radiation Response

Erlotinib has shown the ability to enhance radiation response in human tumor cell lines and xenografts. It can modulate radiation response through cell cycle arrest, apoptosis induction, and accelerated cellular repopulation. This suggests that combining erlotinib with radiation could be a strategy worth exploring in clinical trials (Chinnaiyan et al., 2005).

Propiedades

Nombre del producto |

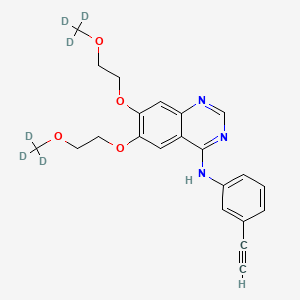

Erlotinib D6 |

|---|---|

Fórmula molecular |

C22H17D6N3O4 |

Peso molecular |

399.47 |

Nombre IUPAC |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3 |

SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.